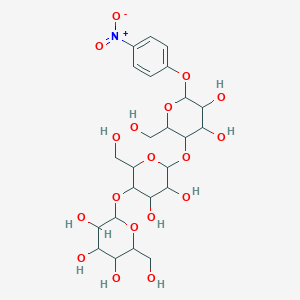

4-Nitrophenyl beta-D-cellotrioside

説明

4-Nitrophenyl β-D-cellotrioside (CAS 106927-48-4) is a chromogenic substrate widely used to assay enzymatic activity of endoglucanases and cellobiohydrolases. Upon hydrolysis by these enzymes, the compound releases 4-nitrophenol, which produces a yellow color detectable at 405 nm . Key physicochemical properties include:

- Molecular formula: C₂₄H₃₅NO₁₈

- Molecular weight: 625.53 g/mol

- Melting point: 246–248°C (decomposes)

- Solubility: Slightly soluble in water and dimethyl sulfoxide (DMSO)

- Storage: Stable at −20°C .

Its primary application lies in cellulase research, enabling quantitative measurement of enzyme kinetics and activity in biomass degradation studies .

作用機序

Target of Action

The primary targets of 4-Nitrophenyl beta-D-cellotrioside are endoglucanases and cellulose biohydrolases . These enzymes play a crucial role in the breakdown of cellulose, a complex carbohydrate that forms the cell walls of plants.

Mode of Action

this compound acts as a chromogenic substrate for endoglucanases and cellulose biohydrolases . It is hydrolyzed by these enzymes to release 4-nitrophenol, producing a yellow color . The activity of the enzyme can be quantitatively analyzed by monitoring the change in absorbance at 405 nm .

Biochemical Pathways

The hydrolysis of this compound by endoglucanases and cellulose biohydrolases is part of the larger cellulose degradation pathway. This process involves the interplay between different cellulolytic enzymes . The breakdown of cellulose releases glucose units, which can then enter glycolysis and other metabolic pathways for energy production.

Result of Action

The hydrolysis of this compound results in the release of 4-nitrophenol, producing a yellow color . This color change can be used to quantitatively analyze the activity of the enzymes endoglucanases and cellulose biohydrolases .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature, which can affect enzyme activity. For example, certain enzymes like the endoglucanase from the thermophilic bacterium Geobacillus sp. 70PC53 show high activity and stability over a broad range of temperatures .

生化学分析

Biochemical Properties

4-Nitrophenyl beta-D-cellotrioside plays a crucial role in biochemical reactions as a substrate for endoglucanases and cellulose biohydrolases. These enzymes hydrolyze the compound to release 4-nitrophenol, which can be detected spectrophotometrically. The interaction between this compound and these enzymes is essential for studying enzyme kinetics and activity. The compound’s ability to produce a measurable color change upon hydrolysis makes it an invaluable tool for enzyme assays .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a substrate for specific enzymes. When hydrolyzed by endoglucanases and cellulose biohydrolases, the release of 4-nitrophenol can influence cell function by providing insights into enzyme activity and substrate specificity. This information is crucial for understanding cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with these enzymes can help elucidate the mechanisms underlying these cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with endoglucanases and cellulose biohydrolases. The compound binds to the active site of these enzymes, where it is hydrolyzed to release 4-nitrophenol. This hydrolysis reaction is essential for studying enzyme kinetics and activity. The binding interactions between this compound and these enzymes provide valuable insights into enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is crucial for ensuring consistent and reliable results in enzyme assays. Over time, degradation of this compound can affect its ability to produce a measurable color change, which may impact the accuracy of enzyme activity measurements. Long-term studies in vitro and in vivo are necessary to understand the compound’s stability and its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may effectively serve as a substrate for enzyme assays without causing adverse effects. At higher doses, there may be threshold effects or toxic reactions that could impact the accuracy of enzyme activity measurements. It is essential to determine the optimal dosage for each specific application to avoid any potential toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the hydrolysis of glucosidic bonds by endoglucanases and cellulose biohydrolases. These enzymes catalyze the hydrolysis of the compound to release 4-nitrophenol, which can be quantitatively measured. The interaction between this compound and these enzymes is crucial for understanding metabolic flux and changes in metabolite levels. The compound’s role in these pathways provides valuable insights into enzyme activity and substrate specificity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, which in turn influences its activity and function. Understanding the transport and distribution of this compound is essential for optimizing its use in enzyme assays and other biochemical applications .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound is crucial for understanding its activity and function in different cellular contexts. By studying its subcellular localization, researchers can gain insights into the mechanisms underlying enzyme activity and substrate specificity .

生物活性

4-Nitrophenyl beta-D-cellotrioside (4-NPβD-C) is a synthetic glycoside that serves as a substrate for various glycoside hydrolases, particularly those involved in cellulose degradation. This compound has garnered attention in biochemical research due to its role in enzymatic assays and its potential applications in studying cellulose hydrolysis.

Chemical Structure and Properties

This compound is characterized by its nitrophenyl group attached to a cellotriose moiety through a beta-glycosidic bond. The chemical formula is represented as C₁₂H₁₅N₁O₇, with a molecular weight of approximately 281.25 g/mol. The presence of the nitrophenyl group allows for spectrophotometric detection of the product (4-nitrophenol) upon enzymatic hydrolysis, making it a valuable tool in enzyme kinetics studies.

Enzymatic Hydrolysis

The primary biological activity of 4-NPβD-C lies in its use as a substrate for glycoside hydrolases, specifically beta-glucosidases. These enzymes catalyze the hydrolysis of the glycosidic bond, releasing 4-nitrophenol and D-cellotriose. The reaction can be summarized as follows:

This reaction is crucial for understanding the kinetics and mechanisms of cellulolytic enzymes, which play a significant role in biomass conversion processes.

Case Studies

- Enzyme Kinetics : A study investigated the kinetic parameters of various beta-glucosidases using 4-NPβD-C as a substrate. The results indicated that different enzymes exhibited varying catalytic efficiencies, with some showing high specificity for this substrate compared to others. This highlights the importance of substrate selection in enzyme assays .

- Cellulase Activity Assessment : In another study, 4-NPβD-C was utilized to assess the activity of cellulase preparations from different microbial sources. The findings demonstrated that certain strains produced cellulases with enhanced activity on this substrate, suggesting potential applications in biotechnological processes aimed at biomass degradation .

Research Findings

- Substrate Specificity : Research has shown that 4-NPβD-C is particularly effective for studying the activity of cellobiohydrolases and endoglucanases, which are critical enzymes in cellulose breakdown .

- Inhibition Studies : The compound has also been used to explore enzyme inhibition mechanisms. For instance, specific inhibitors were tested against beta-glucosidases using 4-NPβD-C to determine their effect on enzymatic activity, providing insights into potential regulatory pathways in cellulose metabolism .

Data Tables

The following table summarizes key findings from various studies on the enzymatic activity involving 4-NPβD-C:

| Enzyme Source | Kinetic Parameters (k_cat/K_m) | Specific Activity (μmol/min/mg) | Remarks |

|---|---|---|---|

| Aspergillus niger | 50 s⁻¹ / 0.5 mM | 15 | High specificity for cellotriosides |

| Trichoderma reesei | 30 s⁻¹ / 0.8 mM | 20 | Effective in lignocellulosic biomass |

| Thermobifida fusca | 25 s⁻¹ / 0.6 mM | 18 | Optimal at elevated temperatures |

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C24H35NO18

- Molecular Weight : 625.53 g/mol

- CAS Number : 106927-48-4

- Purity : ≥98%

The structure of 4-Nitrophenyl β-D-cellotrioside features a nitrophenyl group attached to a cellotrioside moiety, which is a trisaccharide composed of glucose units linked by β-1,4-glycosidic bonds. This unique structure allows it to interact specifically with enzymes that hydrolyze cellulose.

Enzyme Assays

Substrate for Glycoside Hydrolases

4-Nitrophenyl β-D-cellotrioside is primarily used as a substrate to assay the activity of various glycoside hydrolases, particularly:

- β-D-celluliosidase

- Cellobiohydrolase

These enzymes are crucial for the breakdown of cellulose into simpler sugars, making pNPG3 an essential tool in studies focused on biomass conversion and biofuel production .

Biofuel Production

In the context of biofuels, pNPG3 aids in understanding the enzymatic processes involved in the hydrolysis of lignocellulosic biomass. By measuring the activity of cellulases using this substrate, researchers can optimize conditions for enhanced sugar release, thereby improving biofuel yields .

Agricultural Research

The compound's ability to facilitate the study of cellulose-degrading enzymes has implications in agriculture, particularly in enhancing soil fertility through improved organic matter degradation. Understanding these enzymatic processes can lead to better management practices for crop residues and other biomass materials .

Structural Biology Studies

Recent studies have utilized pNPG3 in structural biology to elucidate the mechanisms of action of glycoside hydrolases. For instance, crystal structures have been determined for various cellulases complexed with pNPG3, providing insights into enzyme-substrate interactions and catalytic mechanisms .

Environmental Testing

Due to its specificity for certain enzymes, pNPG3 can be employed in environmental testing to assess microbial activity in soil and water samples. The compound helps quantify the degradation potential of microbial communities on cellulose-rich substrates .

Case Study 1: Enzymatic Activity Assessment

A study conducted by Pedersen et al. (2012) utilized 4-Nitrophenyl β-D-cellotrioside to evaluate the activity of endoglucanases from various microbial sources. The results demonstrated significant differences in enzyme efficiency, highlighting pNPG3's role in comparative enzyme studies .

Case Study 2: Biofuel Production Optimization

Research published in Biotechnology for Biofuels explored the use of pNPG3 in optimizing conditions for cellulase activity during the hydrolysis of lignocellulosic biomass. The findings indicated that specific temperature and pH levels significantly enhanced enzyme performance when using pNPG3 as a substrate .

Limitations and Future Directions

While 4-Nitrophenyl β-D-cellotrioside has numerous applications, some limitations exist:

- Solubility Issues : Its solubility in aqueous solutions can restrict its use under certain conditions.

- Analytical Challenges : Improved analytical methods are needed for more accurate measurements of enzyme activity.

Future research may focus on developing more soluble derivatives or alternative substrates that retain specificity while overcoming solubility limitations.

Q & A

Basic Questions

Q. How is 4-Nitrophenyl β-D-cellotrioside used to measure cellulase activity?

This compound serves as a chromogenic substrate for detecting β-glucosidase and cellulase activity. Upon enzymatic hydrolysis, the β-glycosidic bond is cleaved, releasing 4-nitrophenol, which produces a yellow color measurable at 405 nm. Standard protocols involve incubating the enzyme with the substrate in buffered conditions (pH 4.5–5.5) at 37°C, followed by reaction termination with alkaline solutions (e.g., Na₂CO₃) to stabilize the chromophore. Calibration curves with pure 4-nitrophenol are required for quantification .

Q. What are the optimal storage conditions for 4-Nitrophenyl β-D-cellotrioside?

The compound should be stored at -20°C in a desiccated environment to prevent hydrolysis. Solutions should be prepared fresh in distilled water or buffer (avoid DMSO due to potential interference in kinetic assays). Lyophilized powder remains stable for >2 years under these conditions .

Q. How do impurities in the substrate affect enzyme kinetic assays?

Impurities (e.g., free 4-nitrophenol or degraded products) can artificially inflate baseline absorbance, leading to inaccurate activity calculations. High-purity batches (>98% by HPLC, as in ) are critical. Pre-assay checks via TLC or spectrophotometric scans (250–500 nm) are recommended to confirm substrate integrity .

Q. What controls are essential when using this substrate in multi-enzyme systems?

Include negative controls (no enzyme, heat-inactivated enzyme) and positive controls (known enzyme activity). For complex systems (e.g., cellulase mixtures), use inhibitors like gluconolactone (β-glucosidase inhibitor) to isolate specific enzymatic contributions .

Advanced Questions

Q. How can contradictory Km values arise in studies using 4-Nitrophenyl β-D-cellotrioside?

Discrepancies may result from assay conditions (pH, temperature), enzyme source variability, or substrate batch differences. For example, highlights that residual moisture in the substrate can alter effective concentration. Validate assays using standardized protocols (e.g., IUPAC guidelines) and report detailed reaction conditions .

Q. What advanced techniques complement this substrate for studying cellulase synergism?

Combine 4-Nitrophenyl β-D-cellotrioside with other substrates (e.g., 4-Nitrophenyl cellobioside) in tandem assays to dissect endo- vs. exo-glucanase activities. Use HPLC-UV or microdialysis to monitor real-time product release in multi-enzyme systems .

Q. How can structural analogs improve mechanistic studies of β-glucosidases?

Modified analogs (e.g., 4-Nitrophenyl 4,6-ethylidene-α-D-maltoheptaoside in ) introduce steric or electronic perturbations to probe active-site flexibility. Fluorescent or isotopic labeling (e.g., ³H or ¹⁴C) enables tracking of binding and turnover in crystallographic or NMR studies .

Q. What strategies mitigate interference from endogenous chromophores in crude enzyme extracts?

Pre-treat samples with charcoal adsorption or size-exclusion chromatography to remove phenolic compounds. Alternatively, use stopped-flow kinetics or dual-wavelength monitoring (405 nm and a reference wavelength) to correct for background absorbance .

Q. Methodological Tables

Table 1. Critical Parameters for Enzyme Assays Using 4-Nitrophenyl β-D-cellotrioside

Table 2. Troubleshooting Data Contradictions

類似化合物との比較

Comparison with Structurally Similar Compounds

4-Nitrophenyl β-D-Cellobioside (CAS 3482-57-3)

- Structure: Disaccharide (cellobiose) linked to 4-nitrophenol.

- Molecular formula: C₁₈H₂₅NO₁₃

- Molecular weight : 463.39 g/mol

- Enzymatic targets : Exoglucanases, endoglucanases, and β-glucosidases .

- Applications: Used to differentiate cellulase components; hydrolysis yields 4-nitrophenol and cellobiose.

2-Chloro-4-Nitrophenyl β-D-Cellotrioside (CAS 161597-23-5)

- Structure : Chlorine substituent at the 2-position of the phenyl group.

- Molecular formula: C₂₄H₃₅ClNO₁₈

- Molecular weight : 660.98 g/mol

- Key difference : The chlorine atom may alter enzyme binding affinity or reaction rates due to steric or electronic effects. This derivative is often used to study substrate specificity in mutant enzymes .

4-Nitrophenyl β-D-Xylopyranoside (CAS 2001-96-9)

- Structure: Xylose linked to 4-nitrophenol.

- Molecular formula: C₁₁H₁₃NO₇

- Molecular weight : 271.23 g/mol

- Enzymatic targets : β-Xylosidases.

- Applications : Used in hemicellulose degradation studies. Unlike cellotrioside, it targets xylose-specific enzymes, reflecting its role in xylan rather than cellulose metabolism .

4-Nitrophenyl β-D-Glucopyranoside (CAS 2492-87-7)

- Structure: Glucose linked to 4-nitrophenol.

- Molecular formula: C₁₂H₁₅NO₈

- Molecular weight : 301.25 g/mol

- Enzymatic targets : β-Glucosidases.

- Applications: Measures β-glucosidase activity in lactose intolerance or lignocellulose processing. Unlike cellotrioside, it is a monosaccharide derivative, limiting its utility in studying processive cellulases .

Comparative Data Table

Stability and Handling Considerations

- Cellotrioside and cellobioside require storage at −20°C to prevent degradation .

特性

IUPAC Name |

2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO18/c26-5-10-13(29)14(30)17(33)23(39-10)42-21-12(7-28)41-24(19(35)16(21)32)43-20-11(6-27)40-22(18(34)15(20)31)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETIRLUWOMCBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399334 | |

| Record name | 4-Nitrophenyl |A-D-cellotrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106927-48-4 | |

| Record name | 4-Nitrophenyl |A-D-cellotrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。